An In-depth Technical Guide to 1-Methyl-1H-1,2,3-benzotriazol-5-amine (CAS: 27799-83-3)
An In-depth Technical Guide to 1-Methyl-1H-1,2,3-benzotriazol-5-amine (CAS: 27799-83-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-1,2,3-benzotriazol-5-amine is a heterocyclic compound belonging to the benzotriazole family, a class of molecules that has garnered significant interest in medicinal chemistry. The benzotriazole scaffold is recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. This technical guide provides a comprehensive overview of 1-Methyl-1H-1,2,3-benzotriazol-5-amine, including its chemical and physical properties, a plausible synthesis pathway, and an exploration of its potential applications in drug discovery and development, drawing upon the broader activities of the benzotriazole class. While specific biological data for this particular derivative is limited in publicly accessible literature, this guide extrapolates potential mechanisms of action and experimental considerations based on structurally related compounds.
Introduction: The Significance of the Benzotriazole Scaffold
Benzotriazole and its derivatives are bicyclic heterocyclic compounds that have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Their structural resemblance to endogenous purines allows them to interact with various enzymes and receptors within biological systems.[1] The introduction of different substituents onto the benzotriazole core, such as the methyl and amine groups in 1-Methyl-1H-1,2,3-benzotriazol-5-amine, can significantly modulate the compound's physicochemical properties and biological activity, making it a valuable building block in the design of novel therapeutic agents.[2][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of 1-Methyl-1H-1,2,3-benzotriazol-5-amine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 27799-83-3 | |
| Molecular Formula | C₇H₈N₄ | |
| Molecular Weight | 148.17 g/mol | |
| Appearance | Solid | |
| SMILES | Cn1nnc2cc(N)ccc12 | |
| InChI | 1S/C7H8N4/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,8H2,1H3 | |
| InChI Key | QSESSKWYDOHYAW-UHFFFAOYSA-N |
Synthesis and Characterization
Proposed Synthesis Pathway
A potential synthetic route could start from 4-methyl-1,2-phenylenediamine. The synthesis would likely proceed in two key steps: formation of the triazole ring and subsequent methylation.
Caption: Proposed synthesis of 1-Methyl-1H-1,2,3-benzotriazol-5-amine.
Experimental Protocol (Hypothetical)
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Methylation of 4-Nitro-o-phenylenediamine: To a solution of 4-nitro-o-phenylenediamine in a suitable solvent (e.g., DMF), a base (e.g., K₂CO₃) is added, followed by the slow addition of a methylating agent like dimethyl sulfate. The reaction mixture is stirred at room temperature until completion, monitored by TLC.
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Reduction of the Nitro Group: The methylated intermediate is then subjected to reduction. A common method is the use of tin(II) chloride in concentrated hydrochloric acid.
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Diazotization and Cyclization: The resulting triamine is dissolved in an acidic medium (e.g., dilute HCl) and cooled. A solution of sodium nitrite in water is then added dropwise to form the diazonium salt, which spontaneously cyclizes to form the benzotriazole ring.
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Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.
Characterization
The structure of the synthesized 1-Methyl-1H-1,2,3-benzotriazol-5-amine would be confirmed using various spectroscopic techniques:
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¹H NMR: To identify the number and environment of protons.
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¹³C NMR: To determine the carbon skeleton.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Infrared (IR) Spectroscopy: To identify functional groups.
A research study on a related compound, methyl-benzotriazole amine salt, utilized FT-IR, gas chromatography, elemental analysis, and VPO molecular weight techniques for characterization.[6]
Applications in Drug Discovery and Development
The benzotriazole scaffold is a cornerstone in the development of new therapeutic agents. While specific data for 1-Methyl-1H-1,2,3-benzotriazol-5-amine is scarce, the known biological activities of its analogs suggest several potential areas of application.
Anticancer Activity
Numerous benzotriazole derivatives have demonstrated potent anticancer activity.[1][2] A primary mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.[1][3] The substitution pattern on the benzotriazole ring, including the presence of halogens or alkyl-aryl groups, has been shown to enhance cytotoxic activity, possibly by increasing lipophilicity and facilitating cell penetration or interaction with hydrophobic enzyme sites.[2]
Antimicrobial and Antifungal Activity
Benzotriazole derivatives have been extensively investigated for their antimicrobial and antifungal properties.[3][4] Studies have shown that N-alkylation can influence the biological activity. For instance, N-alkylated benzotriazole derivatives have shown activity against various bacterial strains.[3] Furthermore, the introduction of small hydrophobic groups like methyl or chloro groups on the benzotriazole ring has led to compounds effective against both Candida and Aspergillus species.[3]
Antiviral Activity
Derivatives of benzotriazole have also been explored as antiviral agents. For example, certain N-substituted benzotriazoles have been found to be active against Coxsackievirus B5.[7]
Caption: Potential therapeutic applications of benzotriazole derivatives.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 1-Methyl-1H-1,2,3-benzotriazol-5-amine, a series of in vitro assays would be necessary. The following are generalized protocols based on studies of similar compounds.
In Vitro Anticancer Screening
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Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HT-29 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for cytotoxicity comparison.
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Methodology (MTT Assay):
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Seed cells in 96-well plates and allow them to adhere overnight.
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Treat the cells with serial dilutions of 1-Methyl-1H-1,2,3-benzotriazol-5-amine for a specified period (e.g., 48 or 72 hours).
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Add MTT solution to each well and incubate to allow the formation of formazan crystals.
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Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the cell viability and determine the IC₅₀ value.
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Antimicrobial Susceptibility Testing
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Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
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Methodology (Broth Microdilution):
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Prepare serial dilutions of 1-Methyl-1H-1,2,3-benzotriazol-5-amine in a suitable broth medium in 96-well plates.
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Inoculate each well with a standardized suspension of the test microorganism.
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Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi).
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Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.
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Safety and Handling
Based on available safety data, 1-Methyl-1H-1,2,3-benzotriazol-5-amine is classified with the signal word "Warning" and is harmful if swallowed, causing skin and eye irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area.
Conclusion and Future Directions
1-Methyl-1H-1,2,3-benzotriazol-5-amine represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The broader family of benzotriazoles has demonstrated significant potential across various disease areas. Future research should focus on the definitive synthesis and purification of this specific compound, followed by comprehensive in vitro and in vivo screening to elucidate its specific biological activities and mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial in optimizing its therapeutic potential.
References
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Briguglio, S. P., et al. (2014). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 87, 1-37. Retrieved from [Link]
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GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 27(2), 1-12. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2025). A Review on Benzotriazole and Its Biological Activities. Retrieved from [Link]
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Sanna, P., et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 26(15), 4474. Retrieved from [Link]
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Singh, N., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega. Retrieved from [Link]
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Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. (2024). Retrieved from [Link]
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IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. Retrieved from [Link]
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PubChem. (n.d.). 1-methyl-1H-1,2,3-benzotriazol-6-amine. Retrieved from [Link]
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Ortiz de Montellano, P. R. (2014). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Cytochrome P450, 44(1), 2-15. Retrieved from [Link]
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Guo, T., et al. (2012). (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1409. Retrieved from [Link]
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vibzz lab. (2023, April 19). Benzotriazole : Organic Synthesis [Video]. YouTube. Retrieved from [Link]
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The Open Medicinal Chemistry Journal. (2020). Antiviral Activity of Benzotriazole Based Derivatives. Retrieved from [Link]
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Prime Scholars. (n.d.). Synthesis, characterization and antimicrobial activity studies of 5-(2-(5- benzoyl-1H-1,2,3-benzotriazole-1-yl)2-oxoethylamino)-2-hydroxy benzoic acid and their transition metal chelates. Retrieved from [Link]
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